molecular formula C47H62N11NaO16S3 B023032 Thymopentin-sits CAS No. 107878-40-0

Thymopentin-sits

Numéro de catalogue: B023032
Numéro CAS: 107878-40-0
Poids moléculaire: 1156.3 g/mol
Clé InChI: HHQLLWSSNCJXBL-SPUIKNHMSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Thymopentin-sits, also known as this compound, is a useful research compound. Its molecular formula is C47H62N11NaO16S3 and its molecular weight is 1156.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Immunologic Factors - Adjuvants, Immunologic - Thymopentin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Immunomodulatory Effects

Thymopentin is primarily recognized for its ability to modulate immune responses. It enhances T cell differentiation and promotes the activity of various immune cells, making it a valuable therapeutic agent in conditions characterized by immune deficiency.

Clinical Applications

  • Immunodeficiency Disorders : TP5 has been clinically utilized for treating patients with immunodeficiencies, including those suffering from rheumatoid arthritis, cancers, hepatitis B, and AIDS. Its ability to enhance immune responses makes it suitable for such applications .
  • Cancer Therapy : TP5 has shown promise as an adjuvant treatment in cancer therapy. Studies indicate that combining TP5 with chemotherapeutic agents can improve therapeutic outcomes by enhancing the immune response against tumors .

Therapeutic Applications in Specific Diseases

Thymopentin's applications extend to various diseases, including:

  • Autoimmune Diseases : Research indicates that TP5 can help manage autoimmune conditions by regulating T cell activity and promoting the development of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance .
  • Infectious Diseases : TP5 has been investigated for its efficacy in treating infections, particularly in immunocompromised patients. Its role in enhancing TLR2 receptor activity contributes to improved pathogen clearance .

Case Study 1: Cancer Immunotherapy

A study demonstrated that a combination of TP5 with doxorubicin (DOX) in an injectable nanogel significantly improved therapeutic efficacy against melanoma metastasis. The nanogel facilitated controlled release and minimized side effects while enhancing the immune response against cancer cells .

Case Study 2: Septic Mice Model

In a mouse model of sepsis, TP5 administration led to improved survival rates by promoting the production of 15-deoxy-prostaglandin J2 and activating the PPARγ signaling pathway. This finding underscores TP5's potential in managing septic conditions .

Pharmacokinetics and Delivery Systems

Recent advancements have focused on improving the pharmacokinetics of TP5 through innovative delivery systems:

  • Nanogels : The development of carrier-free injectable nanogels encapsulating TP5 has shown enhanced stability and controlled release profiles, addressing challenges associated with traditional peptide therapies .
  • Plasma Stability : Studies indicate that encapsulating TP5 with extended biphenarene carboxylate significantly improves its stability in plasma, prolonging its therapeutic action and reducing degradation rates .

Data Tables

Application Area Description Clinical Evidence
ImmunodeficiencyTreatment for conditions like AIDS and rheumatoid arthritisClinical use documented in multiple studies
Cancer TreatmentAdjuvant therapy to enhance immune responseImproved outcomes noted in combination therapies
Autoimmune DiseasesRegulation of T cell activityEvidence from studies on Tregs involvement
Infectious DiseasesEnhances clearance in immunocompromised patientsSupported by clinical trials on infections

Propriétés

Numéro CAS

107878-40-0

Formule moléculaire

C47H62N11NaO16S3

Poids moléculaire

1156.3 g/mol

Nom IUPAC

sodium;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[4-[(E)-2-(4-acetamido-2-sulfophenyl)ethenyl]-3-sulfophenyl]carbamothioylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C47H63N11O16S3.Na/c1-25(2)40(44(66)56-36(45(67)68)21-27-9-17-32(60)18-10-27)58-43(65)35(24-39(61)62)55-41(63)33(7-4-5-19-48)54-42(64)34(8-6-20-51-46(49)50)57-47(75)53-31-16-14-29(38(23-31)77(72,73)74)12-11-28-13-15-30(52-26(3)59)22-37(28)76(69,70)71;/h9-18,22-23,25,33-36,40,60H,4-8,19-21,24,48H2,1-3H3,(H,52,59)(H,54,64)(H,55,63)(H,56,66)(H,58,65)(H,61,62)(H,67,68)(H4,49,50,51)(H2,53,57,75)(H,69,70,71)(H,72,73,74);/q;+1/p-1/b12-11+;/t33-,34-,35-,36-,40-;/m0./s1

Clé InChI

HHQLLWSSNCJXBL-SPUIKNHMSA-M

SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=S)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C)S(=O)(=O)O)S(=O)(=O)O.[Na+]

SMILES isomérique

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)[O-])NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=S)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC(=O)C)S(=O)(=O)O)S(=O)(=O)O.[Na+]

SMILES canonique

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=S)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C)S(=O)(=O)O)S(=O)(=O)O.[Na+]

Séquence

RKDVY

Synonymes

SITS-TP-5
thymopentin-SITS
thymopoietin pentapeptide-stilbene isothiocyanate

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.